molecular formula C20H14ClN5O2S2 B236994 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B236994
M. Wt: 455.9 g/mol
InChI Key: WGIRXLONVBOKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for use in a variety of research applications.

Mechanism Of Action

The mechanism of action of 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.

Biochemical And Physiological Effects

Studies have shown that 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has a number of biochemical and physiological effects. These include reducing inflammation, decreasing pain and swelling, and improving joint function in animal models of arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its anti-inflammatory properties, which make it a useful tool for studying the inflammatory response. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another potential direction is the investigation of the compound's effects on other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-amino-5-chlorobenzothiophene, which is then reacted with 2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)-1-chloroacetamide to form the final product.

Scientific Research Applications

3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have anti-inflammatory properties, making it a promising candidate for use in the treatment of inflammatory diseases such as arthritis.

properties

Product Name

3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C20H14ClN5O2S2

Molecular Weight

455.9 g/mol

IUPAC Name

3-chloro-N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H14ClN5O2S2/c1-10-23-24-20-26(10)25-19(30-20)11-7-8-14(28-2)13(9-11)22-18(27)17-16(21)12-5-3-4-6-15(12)29-17/h3-9H,1-2H3,(H,22,27)

InChI Key

WGIRXLONVBOKBZ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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